N-allyl-2,5-dimethoxybenzenesulfonamide
Description
N-Allyl-2,5-dimethoxybenzenesulfonamide is a sulfonamide derivative featuring an allyl group attached to the nitrogen atom and two methoxy substituents at the 2- and 5-positions of the benzene ring. Sulfonamides are widely studied for their diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties.
Properties
IUPAC Name |
2,5-dimethoxy-N-prop-2-enylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-4-7-12-17(13,14)11-8-9(15-2)5-6-10(11)16-3/h4-6,8,12H,1,7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJMKHLJDIZAHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2,5-dimethoxybenzenesulfonamide typically involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with allylamine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-allyl-2,5-dimethoxybenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and potassium permanganate for aldehyde formation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Epoxides or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-allyl-2,5-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other sulfonamide derivatives.
Mechanism of Action
The mechanism of action of N-allyl-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes such as carbonic anhydrase and dihydropteroate synthetase, leading to various pharmacological effects. The allyl group may also contribute to its biological activity by facilitating binding to target proteins .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
While direct comparative data for N-allyl-2,5-dimethoxybenzenesulfonamide are absent in the provided sources, structural analogs from the evidence offer insights into key differences in substituents and properties. Below is a detailed analysis:
N-Allyl-2,2,2-trichloroacetamide ()
- Structural Differences :
- Synthesis :
- Physical Properties :
N-(2-Hydroxy-5-methylphenyl)-2,5-dimethylbenzenesulfonamide ()
- Structural Differences :
- Contains a 2-hydroxy-5-methylphenyl group instead of an allyl group.
- The benzene ring has methyl (2,5-dimethyl) rather than methoxy substituents.
Comparative Data Table
Research Implications and Limitations
- Substituent Effects :
- Methoxy groups (electron-donating) in the target compound may increase aromatic ring electron density compared to methyl or hydroxyl groups, affecting reactivity and interaction with biological targets.
- The allyl group could introduce steric hindrance or enable conjugation reactions, differing from hydroxy or methyl substituents.
- Evidence Gaps: No synthesis, spectral, or bioactivity data for this compound are provided, limiting direct comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
